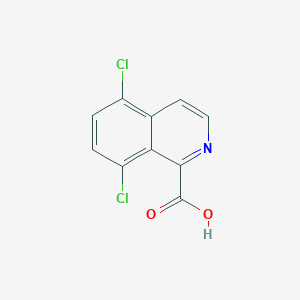
5,8-Dichloroisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloroisoquinoline-1-carboxylic acid typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 5 and 8 positions . The carboxylic acid group can be introduced through subsequent reactions involving carboxylation agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as crystallization or chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions
5,8-Dichloroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
5,8-Dichloroisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
作用機序
The mechanism of action of 5,8-Dichloroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
5,8-Dichloroisoquinoline-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
5,8-Dichloroisoquinoline-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness
5,8-Dichloroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group, which confer distinct chemical reactivity and biological activity .
生物活性
5,8-Dichloroisoquinoline-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antiviral research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its role as an inhibitor of HIV-1 integrase and other relevant biological effects.
Structure and Synthesis
This compound belongs to the isoquinoline family, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that modify the isoquinoline scaffold to introduce carboxylic acid and chlorine functional groups. Recent developments in synthetic methodologies have enabled the efficient production of this compound and its derivatives, enhancing the exploration of their biological properties .
Antiviral Activity
The primary biological activity of this compound is its inhibition of HIV-1 integrase (INI), an essential enzyme for the viral replication cycle. Studies have demonstrated that this compound exhibits significant inhibitory effects against HIV-1 integrase, with reported IC50 values in the low micromolar range. For instance, a related compound showed an IC50 of approximately 0.48 μM for inhibiting LEDGF/p75 independent IN catalytic activities .
Table 1: Inhibitory Activities of this compound and Related Compounds
| Compound | IN Multimerization EC50 (μM) | IN-LEDGF/p75 Binding IC50 (μM) | LEDGF/p75 Independent IN Activity IC50 (μM) | LEDGF/p75 Dependent IN Activity IC50 (μM) | IN-RNA Binding IC50 (μM) |
|---|---|---|---|---|---|
| This compound | <1.79 ± 0.19 | 36.7 ± 6.2 | 0.48 ± 0.06 | 23.4 ± 0.78 | 0.21 ± 0.03 |
| BIB-II | 0.146 ± 0.014 | 0.15 ± 0.01 | 0.12 ± 0.04 | 0.15 ± 0.01 | 0.136 ± 0.02 |
These results indicate that while the compound is effective at promoting higher-order multimerization of IN, it also exhibits selectivity in its action against different forms of IN activity .
Cytotoxicity Studies
In addition to antiviral properties, cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies suggest that while some isoquinoline derivatives possess cytotoxic effects on various cancer cell lines, the specific cytotoxicity of this compound requires further investigation to establish therapeutic windows .
Case Studies and Research Findings
Recent research has focused on the structure-activity relationship (SAR) of isoquinoline derivatives, including this compound. A notable study highlighted that modifications to the isoquinoline scaffold can significantly influence both antiviral potency and cytotoxicity .
Case Study: Antiviral Efficacy Against HIV-1
In a comparative study involving various isoquinoline derivatives, it was found that compounds with similar structures exhibited varying degrees of antiviral activity against HIV-1 strains resistant to standard treatments like Raltegravir . The ability of these compounds to inhibit viral replication was correlated with their structural features and functional groups.
特性
分子式 |
C10H5Cl2NO2 |
|---|---|
分子量 |
242.05 g/mol |
IUPAC名 |
5,8-dichloroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(12)8-5(6)3-4-13-9(8)10(14)15/h1-4H,(H,14,15) |
InChIキー |
LTHTYMQYMDVIFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Cl)C=CN=C2C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















